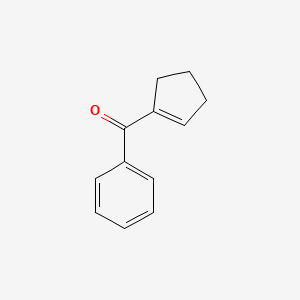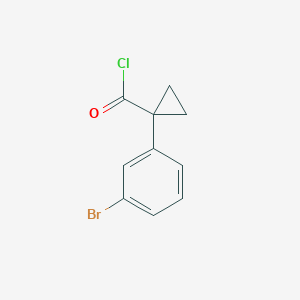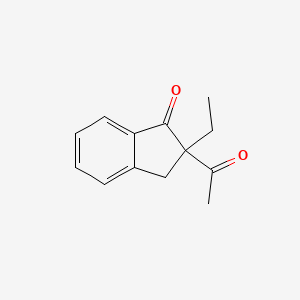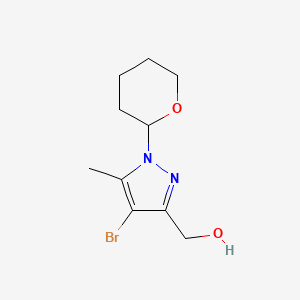
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a tetrahydropyran ring attached to a pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyranyl ether, typically using dihydropyran in the presence of an acid catalyst.
Final Functionalization: The hydroxyl group is introduced through appropriate functionalization reactions, such as reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, or the pyrazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.
Addition: Electrophiles such as bromine (Br₂) or chlorine (Cl₂) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom with an amine would yield an amino derivative.
科学的研究の応用
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of (4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole): Similar in structure but with an indazole ring instead of a pyrazole ring.
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole): Lacks the hydroxyl group present in the target compound.
Uniqueness
(4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazol-3-YL)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The combination of the bromine atom, methyl group, and tetrahydropyran ring also contributes to its distinct properties and applications.
特性
分子式 |
C10H15BrN2O2 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC名 |
[4-bromo-5-methyl-1-(oxan-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H15BrN2O2/c1-7-10(11)8(6-14)12-13(7)9-4-2-3-5-15-9/h9,14H,2-6H2,1H3 |
InChIキー |
HESFQBOREONMBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2CCCCO2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


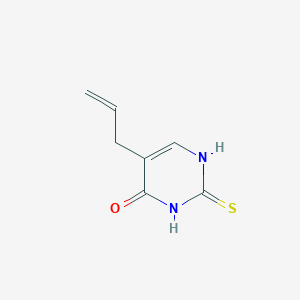



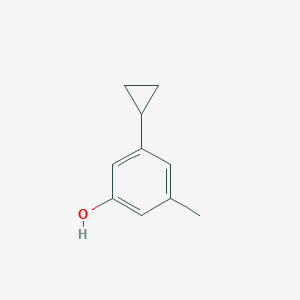
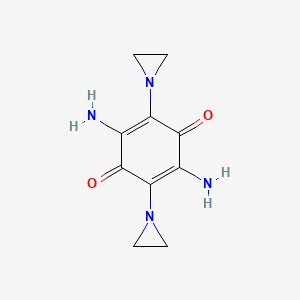
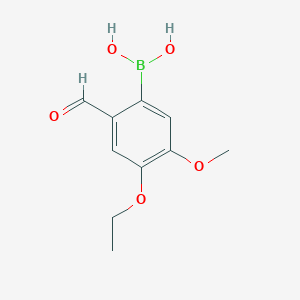
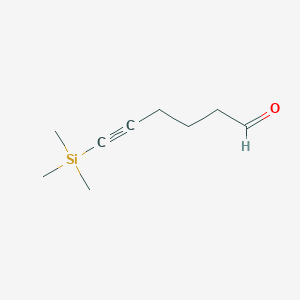

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
